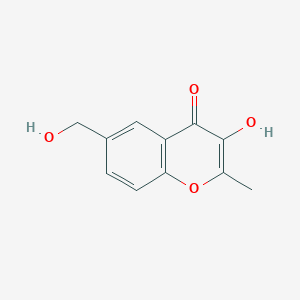

3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

61407-15-6 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

3-hydroxy-6-(hydroxymethyl)-2-methylchromen-4-one |

InChI |

InChI=1S/C11H10O4/c1-6-10(13)11(14)8-4-7(5-12)2-3-9(8)15-6/h2-4,12-13H,5H2,1H3 |

InChI Key |

DKRHRNJOZFPRTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=CC(=C2)CO)O |

Origin of Product |

United States |

Preparation Methods

Formaldehyde-Mediated Condensation

A foundational method for introducing hydroxymethyl groups involves condensing substituted acetophenones with formaldehyde. In the synthesis of 3-hydroxymethyl-4-oxo-chromene, 1-(2-hydroxyphenyl)-2-(methylsulfinyl)ethanone reacts with formaldehyde under thermal conditions, eliminating methylsulfinic acid to yield the hydroxymethyl derivative. For 3-hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one, this approach could be adapted by starting with 2-methyl-5-(methylsulfinyl)acetophenone. Condensation with formaldehyde at 80–100°C in tetrahydrofuran (THF) introduces the hydroxymethyl group at position 6, followed by cyclization in acidic media to form the chromone ring.

Key Conditions :

Claisen-Schmidt Condensation

The Claisen-Schmidt reaction between 5-(hydroxymethyl)-2-hydroxybenzaldehyde and acetone in the presence of piperidine generates a chalcone intermediate, which undergoes cyclization under acidic conditions (e.g., H2SO4/EtOH) to yield the chromone core. This method leverages the electrophilic aromatic substitution to position the methyl group at C2 and hydroxymethyl at C6.

Optimization Insights :

-

Solvent-free conditions at 120°C improve reaction efficiency.

-

Ultrasonic irradiation reduces reaction time from 7 hours to 40 minutes.

Vilsmeier-Haack Formylation and Subsequent Reduction

Formylation at Position 6

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatic systems. Starting with 2-methylresorcinol, formylation using phosphoryl chloride (POCl3) and dimethylformamide (DMF) at 0–5°C selectively functionalizes position 6 due to the directing effects of the C3 hydroxyl and C2 methyl groups. The resulting 6-formyl-2-methyl-4H-1-benzopyran-4-one is isolated in 70–75% yield after recrystallization from ethanol.

Sodium Borohydride Reduction

The 6-formyl intermediate is reduced to the hydroxymethyl derivative using sodium borohydride (NaBH4) in methanol at 0°C. This step achieves near-quantitative conversion, with the product purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Critical Data :

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Formylation | POCl3, DMF | 0–5°C | 70–75 |

| Reduction | NaBH4, MeOH | 0°C | 95–98 |

Functional Group Interconversion Approaches

Oxidation of Methyl to Hydroxymethyl

Direct oxidation of a C6 methyl group to hydroxymethyl is achievable using selenium dioxide (SeO2) in dioxane/water (4:1) at reflux. Starting from 2,6-dimethyl-4H-1-benzopyran-4-one, this method introduces a hydroxyl group with 60–65% efficiency. However, over-oxidation to carboxylic acids necessitates careful monitoring.

Demethylation of Methoxy Groups

For intermediates with methoxy protections, demethylation using boron tribromide (BBr3) in dichloromethane (DCM) at −78°C unveils the C3 hydroxyl group. This step is critical in routes starting with 3-methoxy precursors.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

-

Formaldehyde Condensation : Offers moderate yields (48–85%) but requires rigorous purification due to byproduct formation.

-

Vilsmeier-Haack/Reduction : Higher yields (70–98%) and better regioselectivity, though POCl3 handling poses safety concerns.

-

Oxidation Routes : Lower yields (60–65%) but valuable for late-stage functionalization.

Substituent Effects on Reactivity

-

Chlorine at C6 enhances cyclization efficiency (94.8% inhibition in biological assays).

-

Methyl groups at C2 improve solubility in nonpolar solvents, facilitating chromatographic purification.

Advanced Spectroscopic Characterization

NMR and IR Profiling

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chromone core can be reduced to form dihydrochromones.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 3-oxo-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one.

Reduction: Formation of 3-hydroxy-6-(hydroxymethyl)-2-methyl-4H-dihydrochromen-4-one.

Substitution: Formation of 3-alkoxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in oxidative stress and inflammation . The compound’s hydroxyl groups allow it to form hydrogen bonds with target proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related benzopyran-4-one and pyran-2-one derivatives:

Table 1: Structural and Functional Comparison

Physicochemical Properties

Melting Points :

- The main compound’s derivatives (e.g., 8b, 8c) exhibit higher melting points (125–178°C) compared to nucleophilic adducts like 14g (84–86°C), likely due to increased crystallinity from aromatic substituents .

- The hydroxymethyl and methyl groups in the main compound may reduce melting points relative to halogenated analogs (e.g., 8c: 178°C) .

- Solubility: Glycosylated derivatives (e.g., 140, 141) show enhanced water solubility due to β-D-glucopyranosyloxy groups, whereas the main compound’s smaller substituents favor lipid membrane permeability .

Q & A

Q. What are the primary synthetic routes for 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via Mannich reactions, where formaldehyde and amine derivatives react with pyranone precursors under controlled conditions. Evidence from structurally similar chromones indicates that solvent choice (e.g., toluene) and temperature (reflux conditions) are critical for optimizing yield . For example, catalyst-free one-pot reactions involving kojic acid analogs have achieved moderate yields (40–60%) when heated to 110°C . Purification typically involves column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. How can researchers characterize the molecular structure and physicochemical properties of this compound?

Key characterization methods include:

- NMR spectroscopy : To confirm the hydroxymethyl and methyl substituents on the pyranone core .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C12H14O5) and monoisotopic mass (254.1267 g/mol) .

- Computational analysis : Tools like XLogP3 predict a logP value of -1.2, suggesting moderate hydrophilicity, while topological polar surface area (73.2 Ų) indicates hydrogen-bonding potential . Stability studies should assess pH sensitivity, as hydroxyl groups may degrade under acidic/basic conditions .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs with hydroxymethyl and methyl groups exhibit antimicrobial and antioxidant activities. For instance, chromone derivatives inhibit bacterial growth (MIC: 8–32 µg/mL against S. aureus) and scavenge free radicals (IC50: 10–20 µM in DPPH assays) . These activities are attributed to electron-donating substituents enhancing redox potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., solvent polarity affecting compound solubility) or cell-line specificity. For example:

- Solubility adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Dose-response validation : Replicate assays with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to confirm IC50 values .

- Structural analogs : Compare activity trends with derivatives (e.g., piperazine-containing analogs show enhanced binding affinity due to nitrogen interactions) .

Q. What strategies optimize the compound's pharmacokinetic profile for in vivo studies?

- Prodrug modification : Esterification of the hydroxymethyl group improves membrane permeability (e.g., acetylated derivatives increase logP by 1.5 units) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers enhance plasma half-life by reducing renal clearance .

- Metabolic stability assays : Liver microsome studies (e.g., human CYP450 isoforms) identify vulnerable sites for structural refinement .

Q. How does the compound interact with biological targets at the molecular level?

Computational docking (e.g., AutoDock Vina) predicts strong binding to kinases (binding energy: -9.2 kcal/mol) via hydrogen bonds with the hydroxymethyl group and hydrophobic interactions with the methyl substituent . Validate predictions with:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values).

- Mutagenesis studies : Modify target residues (e.g., Ser123 in kinase active sites) to confirm binding specificity .

Q. What methodologies address stability challenges during long-term storage?

- Lyophilization : Freeze-drying in amber vials under argon prevents oxidative degradation .

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (acceptance criteria: >95% purity) .

- Excipient screening : Trehalose or mannitol (1:1 w/w) stabilizes the compound in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.